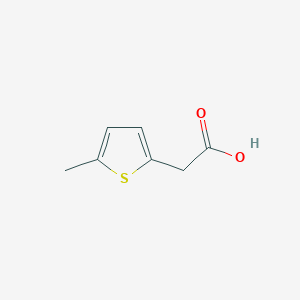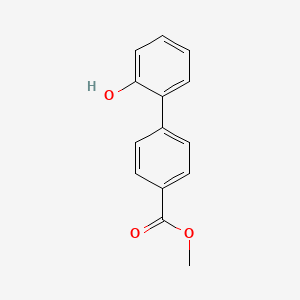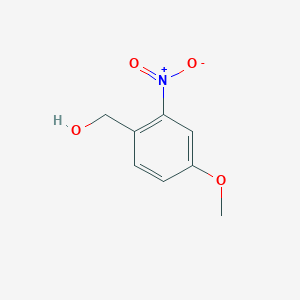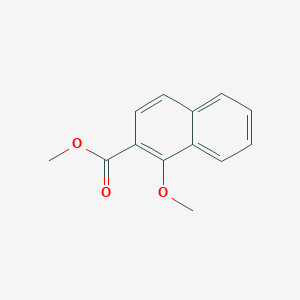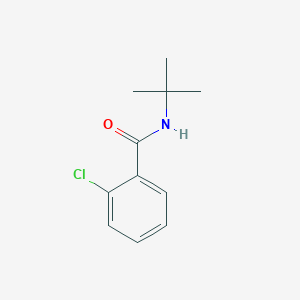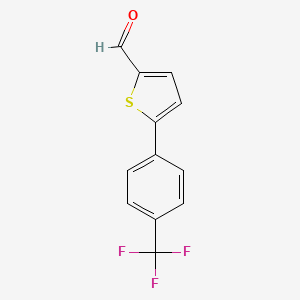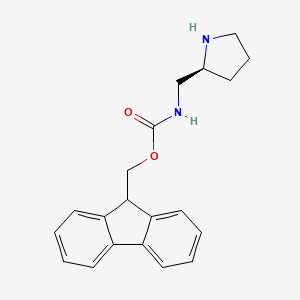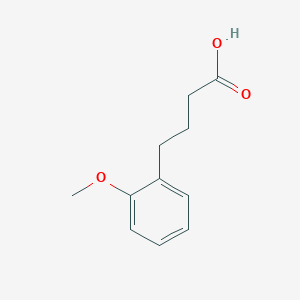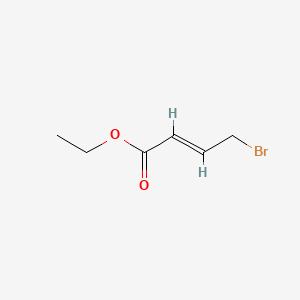
Ethyl 4-bromocrotonate
Vue d'ensemble
Description
Ethyl 4-bromocrotonate is a chemical compound with the molecular formula C6H9BrO2 . It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs .
Synthesis Analysis
Ethyl 4-bromocrotonate is synthesized from ETHYL (2E)-4-HYDROXY-BUT-2-ENOATE . It’s an important raw material and intermediate used in Organic Synthesis .Molecular Structure Analysis
The molecular structure of Ethyl 4-bromocrotonate is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of Ethyl 4-bromocrotonate is 193.038 Da .Physical And Chemical Properties Analysis
Ethyl 4-bromocrotonate has a boiling point of 94-95 °C/12 mmHg (lit.) and a density of 1.402 g/mL at 25 °C (lit.) . Its refractive index is n 20/D 1.493 (lit.) . It is insoluble in water and has a clear yellow liquid form .Applications De Recherche Scientifique
Coupling Reactions in Water : Ethyl 4-bromocrotonate has been used in indium-mediated coupling reactions with carbonyl compounds in water, producing β-hydroxy-α-vinyl carboxylates with high anti-diastereoselectivity. This process is enhanced by lanthanum trifluoromethanesulfonate, which increases the rate and selectivity of the reactions (Ho Diana, Sim, & Loh, 1996).
Production of Homoallylic Alcohols : A highly stereoselective method employs indium to add gamma-substituted allylic halides, including ethyl 4-bromocrotonate, to ketones. This method is used to produce homoallyl alcohols bearing quaternary centers (Babu, Yasuda, & Baba, 2007).
Stereoselective Synthesis of Conjugated Alkadienoates : Ethyl 4-bromocrotonate is involved in palladium-catalyzed cross-coupling reactions for synthesizing various alkadienoates. This process retains the original configuration of double bonds in β-bromo esters and 1-alkenylboronates (Yanagi, Oh-e, Miyaura, & Suzuki, 1989).
Reactions of 4-Bromo-3-Hydroxybutanoate : Ethyl 4-bromo-3-hydroxybutanoate, a related compound, undergoes various acylation reactions to produce derivatives like ethyl 4-bromocrotonate. These reactions have been studied for their mechanism and product diversity (Kato & Kimura, 1977).
Novel Dihydrothiazolo[3,2‐a]pyrimidinones Synthesis : A reaction between thiouracils and ethyl 4-bromocrotonate under basic conditions leads to the formation of novel dihydrothiazolo[3,2‐a]pyrimidinone derivatives. This process is noted for its ease, mildness, and high yield (Rotili, Mai, Ambrogio, & Fabrizi, 2006).
Indium-Mediated Allylation of 2-Oxocarboxylic Acids : Ethyl 4-bromocrotonate is also used in indium-mediated allylation of 2-oxocarboxylic acids, resulting in high diastereoselectivity for producing 2-allyl derivatives of acids like glycolic, lactic, mandelic, and malic acids (Kumar, Kaur, & Chimni, 2002).
Inhibitory Effects in Fatty Acid Oxidation : Interestingly, 4-bromocrotonic acid, a similar compound, has been found to inhibit respiration supported by palmitoylcarnitine or acetoacetate in rat heart mitochondria. It particularly inhibits fatty acid oxidation and ketone body degradation (Olowe & Schulz, 1982).
Safety And Hazards
Ethyl 4-bromocrotonate causes severe skin burns and eye damage and may cause respiratory irritation . It is advised not to breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . It is recommended to wear protective gloves/protective clothing/eye protection/face protection and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
ethyl (E)-4-bromobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-2-9-6(8)4-3-5-7/h3-4H,2,5H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGRPBSDPBRTLS-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347452 | |
| Record name | Ethyl (E)-4-bromobut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromocrotonate | |
CAS RN |
37746-78-4, 6065-32-3 | |
| Record name | Ethyl (E)-4-bromo-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37746-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-bromocrotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006065323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, 4-bromo-, ethyl ester, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037746784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (E)-4-bromobut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-bromocrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl (E)-4-bromobut-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



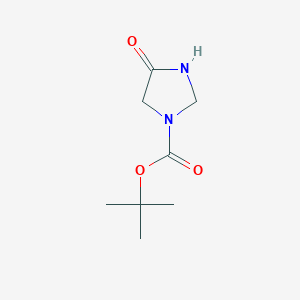
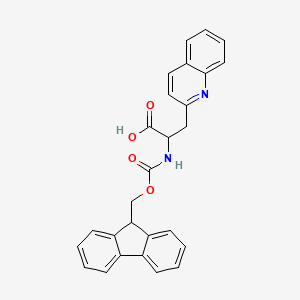
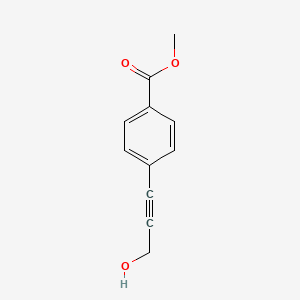
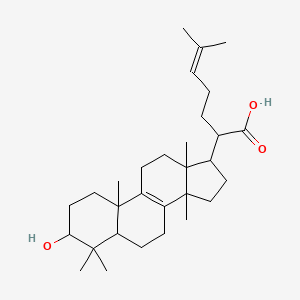
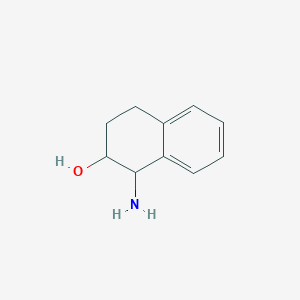
![1,3,5,7,9,11,13,15-Octakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1598720.png)
